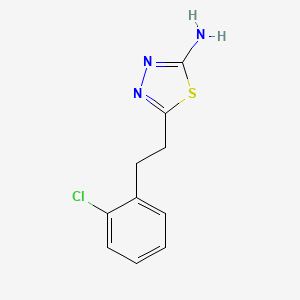

2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole

Description

Properties

Molecular Formula |

C10H10ClN3S |

|---|---|

Molecular Weight |

239.73 g/mol |

IUPAC Name |

5-[2-(2-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C10H10ClN3S/c11-8-4-2-1-3-7(8)5-6-9-13-14-10(12)15-9/h1-4H,5-6H2,(H2,12,14) |

InChI Key |

NEYMUROBPNEQRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CCC2=NN=C(S2)N)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles generally involves the cyclocondensation of thiosemicarbazide with a suitable carboxylic acid or its derivatives under dehydrating conditions. For the specific 2-chlorophenethyl substitution at the 5-position, the corresponding 2-chlorophenethyl carboxylic acid or related precursor is used.

Solid-Phase Grinding Method Using Phosphorus Pentachloride

A patented method (CN103936691A) describes a solid-phase grinding reaction at room temperature involving:

- Reagents: Thiosemicarbazide (A mol), 2-chlorophenethyl carboxylic acid (B mol), and phosphorus pentachloride (C mol).

- Molar ratio: A : B : C = 1 : (1–1.2) : (1–1.2).

- Procedure: The reagents are ground together in a dry vessel until the reaction completes, then left to stand to yield a crude product.

- Post-treatment: The crude product is treated with an alkaline solution to adjust pH to 8–8.2, filtered, dried, and recrystallized to obtain the pure this compound.

- Advantages: Mild conditions, short reaction time, low toxicity of reagents, high yield (>91%), and simple equipment requirements.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Grind thiosemicarbazide + 2-chlorophenethyl acid + PCl5 at RT | Crude 2-amino-5-substituted thiadiazole |

| 2 | Add alkaline solution to pH 8–8.2, filter, dry, recrystallize | Pure this compound |

This method is notable for its environmentally friendly solid-phase approach and operational simplicity.

Deep Eutectic Solvent (DES)-Mediated Synthesis

Another innovative approach (CN110724115A) uses a deep eutectic solvent (DES) composed of choline chloride and urea:

- Preparation of DES: Choline chloride and urea are mixed and stirred at 80 °C to form a transparent solvent.

- Reaction: After cooling to room temperature, 2-chlorophenethyl carboxylic acid and thiosemicarbazide are added, then heated to 80 °C with monitoring by TLC until completion.

- Isolation: The mixture is cooled, ammonia water is added under ice bath to adjust pH to 8–9, precipitating the product, which is filtered, washed, and dried.

- Recycling: The DES filtrate is recovered and reused.

- Benefits: No organic solvents, green chemistry approach, high purity and yield, simple workup, and catalyst recyclability.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Prepare DES from choline chloride + urea at 80 °C | Deep eutectic solvent |

| 2 | Add 2-chlorophenethyl acid + thiosemicarbazide, heat at 80 °C | Reaction monitored by TLC |

| 3 | Cool, add ammonia to pH 8–9, filter, wash, dry | Pure 2-amino-5-substituted thiadiazole |

This method aligns with sustainable chemistry principles and reduces environmental impact.

Traditional Acid-Mediated Cyclization

Classical methods involve the cyclization of thiosemicarbazide with carboxylic acids in the presence of strong dehydrating agents such as:

- Phosphorus oxychloride (POCl3)

- Concentrated sulfuric acid

- Polyphosphoric acid (PPA)

- Methane sulfonic acid

These reagents facilitate the formation of the thiadiazole ring via dehydration and cyclization. For example, the reaction of thiosemicarbazide with 2-chlorophenethyl carboxylic acid in concentrated sulfuric acid or POCl3 yields the target compound, albeit often requiring longer reaction times and more stringent conditions compared to newer methods.

| Reagent System | Conditions | Yield Range | Notes |

|---|---|---|---|

| POCl3 | Reflux or room temp, hours | 50–90% | Requires careful handling |

| Concentrated sulfuric acid | Heating, several hours | Moderate | Strong acid, harsh conditions |

| Polyphosphoric acid | Heating, several hours | Moderate | High viscosity, difficult workup |

This traditional approach is well-documented but less favored due to harsher conditions and environmental concerns.

Stepwise Synthesis via Hydrazinecarbothioamide Intermediate

In some synthetic routes, the 2-amino-5-substituted thiadiazole is prepared via intermediate formation:

- React 2-chlorophenyl isothiocyanate with hydrazine hydrate to form N-(2-chlorophenyl)hydrazinecarbothioamide.

- Cyclize this intermediate with carbon disulfide (CS2) under alkaline conditions to form the thiadiazole-2-thiol derivative.

- Further substitution or modification yields the target this compound.

This multi-step approach allows structural diversification but is more complex and less direct than the cyclocondensation methods.

Comparative Analysis of Preparation Methods

| Method | Reaction Conditions | Yield (%) | Environmental Impact | Operational Complexity | Notes |

|---|---|---|---|---|---|

| Solid-phase grinding with PCl5 | Room temperature, grinding | >91 | Low toxicity reagents | Simple | Fast, mild, high yield |

| Deep eutectic solvent (DES) | 80 °C, green solvent | High | Green, recyclable | Moderate | No organic solvents, sustainable |

| Traditional acid-mediated | Heating, strong acids | 50–90 | Harsh, corrosive | Complex | Longer time, environmental concerns |

| Multi-step via hydrazinecarbothioamide | Multiple steps, alkaline medium | Moderate | Moderate | Complex | Allows functional group modifications |

Research Discoveries and Optimization Insights

- The solid-phase grinding method reduces solvent use and simplifies purification, achieving yields over 91%, which is superior to many liquid-phase methods.

- The DES method represents a green chemistry innovation, enabling solvent recycling and minimizing hazardous waste, with comparable yields and purity.

- Traditional methods, while effective, often suffer from longer reaction times and require careful handling of corrosive reagents like POCl3 and concentrated acids.

- The reactivity of the amino group at position 2 in the thiadiazole ring allows further functionalization, making the compound a versatile scaffold for pharmaceutical development.

- Computational studies on related thiadiazole derivatives indicate that substitution patterns influence electronic properties, which can be tuned via synthetic modifications.

Summary Table of Key Preparation Parameters for this compound

| Parameter | Solid-Phase Grinding (PCl5) | Deep Eutectic Solvent (DES) | Traditional Acid Method |

|---|---|---|---|

| Starting Materials | Thiosemicarbazide, 2-chlorophenethyl acid, PCl5 | Thiosemicarbazide, 2-chlorophenethyl acid, choline chloride, urea | Thiosemicarbazide, 2-chlorophenethyl acid, POCl3 or H2SO4 |

| Reaction Temperature | Room temperature | 80 °C | Elevated (reflux or heating) |

| Reaction Time | Short (minutes to hours) | Moderate (hours) | Long (hours) |

| Yield | >91% | High | 50–90% |

| Purity | High | High | Moderate to high |

| Environmental Impact | Low toxicity, solvent-free | Green, solvent-free, recyclable | High (acidic waste) |

| Equipment Requirements | Simple | Moderate | Complex |

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to modify the thiadiazole ring or the chlorophenethyl group.

Substitution: The chlorine atom in the chlorophenethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives of the original compound.

Reduction: Modified thiadiazole rings or altered chlorophenethyl groups.

Substitution: New compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe to study enzyme interactions and cellular pathways.

Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The chlorophenethyl group can enhance the compound’s lipophilicity, facilitating its passage through cellular membranes and increasing its bioavailability.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituent at the 5-position of the 1,3,4-thiadiazole ring significantly impacts physicochemical and biological properties:

Key Observations :

Antimicrobial Activity

- 4-Nitrophenyl derivative: Exhibits broad-spectrum antimicrobial activity against S. aureus and E. coli due to the electron-withdrawing NO₂ group enhancing membrane disruption .

- 2-Chlorophenyl analogues: Limited data, but ortho-substituted chlorophenyl compounds (e.g., 2-amino-5-(o-anisyl)-1,3,4-thiadiazole) show moderate antifungal activity .

- Phenethyl vs.

Anticancer Activity

- VR24 and VR27 (Bentham Science, 2018) : Derivatives with substituted aryl groups demonstrate potent cytotoxicity against colon cancer cells (IC₅₀ < 10 μM) via apoptosis induction .

- 4-Methylphenyl carboxamide derivatives : Moderate activity in X-ray crystallography studies, suggesting substituent bulk influences target binding .

Fluorescence Properties

- 2-Hydroxyphenyl (TS) : Dual fluorescence emission due to molecular aggregation and charge transfer, making it a candidate for bioimaging .

- Sulfobenzoyl (TSF) : pH-dependent fluorescence, useful as a molecular probe .

- 2-Chlorophenethyl : Fluorescence data unavailable; predicted to exhibit weaker emission than hydroxylated analogues due to lack of H-bonding groups.

Biological Activity

The compound 2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered significant attention for its diverse biological activities. Thiadiazoles are recognized for their potential in medicinal chemistry due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure

The structure of this compound features a thiadiazole ring substituted with an amino group and a chlorophenethyl moiety. This configuration is crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that various substitutions on the thiadiazole ring can enhance antibacterial and antifungal activities.

- Minimum Inhibitory Concentration (MIC) : Compounds derived from 2-amino-1,3,4-thiadiazole have demonstrated MIC values as low as 32.6 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | S. aureus | 62.5 |

| 2-Amino-5-(phenyl)-1,3,4-thiadiazole | E. coli | 32.6 |

| 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole | Pseudomonas aeruginosa | 47.5 |

Anticancer Activity

Recent studies have explored the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of cancer cell lines.

- In Vitro Studies : The derivative displayed an IC50 value of 0.28 µg/mL against breast cancer MCF-7 cells . This suggests a strong potential for further development as an anticancer agent.

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA |

Anti-inflammatory Activity

Thiadiazoles also exhibit anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory responses in various models.

- Experimental Findings : In vivo studies using carrageenan-induced edema models have demonstrated significant reductions in inflammation when treated with thiadiazole derivatives .

Neuroprotective Activity

The neuroprotective effects of 2-amino-1,3,4-thiadiazole derivatives have been investigated in models of neurotoxicity.

- Cell Viability Studies : In cultures exposed to neurotoxic agents like glutamate and cisplatin, the compound showed protective effects without affecting normal neuronal cells .

Case Studies

Several case studies highlight the potential of thiadiazoles in treating various diseases:

- Anticancer Efficacy : A study on a derivative demonstrated significant cytotoxicity against leukemia cells while sparing normal cells .

- Neuroprotection : The derivative exhibited protective effects in neuronal cultures under stress conditions, suggesting its potential for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-1,3,4-thiadiazole derivatives, and how can they be optimized for 2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole?

- Methodology : The synthesis typically involves cyclization of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) as both a solvent and catalyst. For example, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole was synthesized by reacting salicylic acid with thiosemicarbazide in POCl₃, achieving high yields (>80%) . Optimization involves adjusting reaction time (e.g., 3–6 hours), temperature (80–100°C), and stoichiometric ratios of precursors. Purity is confirmed via FT-IR and NMR .

Q. How can the structural and electronic properties of this compound be characterized?

- Methodology :

- Spectroscopy : FT-IR identifies functional groups (e.g., N-H stretching at 3200–3400 cm⁻¹, C-S vibrations at 600–700 cm⁻¹). ¹H-NMR confirms aromatic proton environments (δ 6.5–8.0 ppm) and amine protons (δ 5.0–6.0 ppm) .

- Computational Analysis : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level predicts molecular geometry, HOMO-LUMO gaps, and electrostatic potential surfaces to correlate with reactivity .

Q. What preliminary biological activities have been reported for 1,3,4-thiadiazole derivatives, and how might they inform studies on this compound?

- Methodology : Derivatives exhibit antiproliferative activity (e.g., IC₅₀ = 1.2–1.6 μM against cancer cell lines) and antibacterial effects (MIC = 8–32 μg/mL against E. coli and S. aureus). Assays include MTT for cytotoxicity and agar diffusion for antimicrobial activity. Structure-activity relationships (SAR) highlight the importance of electron-withdrawing substituents (e.g., Cl, NO₂) .

Advanced Research Questions

Q. How do solvent polarity and liposomal environments affect the dual fluorescence of 2-amino-1,3,4-thiadiazoles?

- Methodology : Spectroscopic studies in liposomal systems (e.g., DPPC liposomes) reveal solvent-dependent emission shifts. For example, 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) shows dual fluorescence at 420 nm and 480 nm in polar solvents due to excited-state intramolecular proton transfer (ESIPT). Time-resolved fluorescence spectroscopy quantifies lifetime changes (τ₁ = 1.2 ns, τ₂ = 4.5 ns) .

Q. What computational approaches are used to model the formation mechanism of 2-amino-1,3,4-thiadiazoles?

- Methodology : Quantum chemical calculations (DFT/B3LYP/6-311+G(2d2p) and MP2) simulate reaction pathways. For 2-amino-5-methyl-1,3,4-thiadiazole, the mechanism involves a multi-step process with activation barriers of 25–35 kcal/mol. Transition states are validated via intrinsic reaction coordinate (IRC) analysis .

Q. How can thermodynamic stability data guide the storage and application of this compound?

- Methodology : Combustion calorimetry measures enthalpy of formation (ΔfH°). For alkyl-substituted analogs (e.g., 2-amino-5-methyl-1,3,4-thiadiazole), ΔfH° = 150–160 kJ/mol. Stability is enhanced by low hygroscopicity and inert storage conditions (argon atmosphere, −20°C) .

Data Contradiction and Resolution

Q. How can researchers resolve discrepancies in reported biological activities of 1,3,4-thiadiazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.